molecular formula C20H17N3O4S B2959654 2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide CAS No. 899743-77-2

2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide

Cat. No.: B2959654
CAS No.: 899743-77-2
M. Wt: 395.43
InChI Key: HUOWMEMPUUVOQW-UHFFFAOYSA-N
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Description

2-((4-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide is a heterocyclic compound featuring a dihydropyrazine core fused with a 2,3-dihydrobenzo[b][1,4]dioxin moiety. The structure includes a thioether linkage (-S-) connecting the dihydropyrazinone ring to an N-phenylacetamide group.

Key structural attributes:

  • Dihydropyrazinone core: The 3-oxo-3,4-dihydropyrazine ring introduces hydrogen-bonding capacity and planar rigidity, which may influence binding to biological targets.
  • N-Phenylacetamide substituent: The phenyl group contributes to π-π stacking interactions, while the acetamide moiety offers hydrogen-bonding sites.

Synthesis typically involves multi-step reactions, including nucleophilic substitutions and cyclizations, as seen in analogous compounds (e.g., triazole and quinazolinone derivatives). Spectral characterization (IR, NMR, MS) confirms structural integrity, with diagnostic peaks for C=O (~1660–1680 cm⁻¹ in IR), NH stretches (~3150–3400 cm⁻¹), and aromatic proton resonances in NMR.

Properties

IUPAC Name

2-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-oxopyrazin-2-yl]sulfanyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c24-18(22-14-4-2-1-3-5-14)13-28-19-20(25)23(9-8-21-19)15-6-7-16-17(12-15)27-11-10-26-16/h1-9,12H,10-11,13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUOWMEMPUUVOQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3C=CN=C(C3=O)SCC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)-N-phenylacetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological activities, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H18N4O3SC_{18}H_{18}N_{4}O_{3}S with a molecular weight of approximately 398.44 g/mol . The structure features a dihydrobenzo[b][1,4]dioxin moiety linked to a pyrazine derivative through a thioether bond. This structural complexity is believed to contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that derivatives of compounds containing the dihydrobenzo[b][1,4]dioxin scaffold exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit Poly(ADP-ribose) polymerase 1 (PARP1) , an important target in cancer therapy. The IC50 values for related compounds range from 0.082 μM to 12 μM , indicating potent inhibitory effects on PARP1 activity .

The biological activity of this compound is likely mediated through the inhibition of DNA repair pathways. By inhibiting PARP1, the compound may enhance the cytotoxicity of DNA-damaging agents used in cancer treatment.

Synthesis and Evaluation

A study conducted on novel derivatives of dihydrobenzo[b][1,4]dioxin revealed that modifications at various positions significantly affected their biological activities. For example, the introduction of different substituents led to variations in PARP1 inhibition potency .

Structure-Activity Relationship (SAR)

A structure-activity relationship analysis highlighted that specific modifications on the phenyl and dioxin rings could either enhance or diminish biological activity. The presence of electron-withdrawing groups was found to improve potency against PARP1 .

Data Table: Summary of Biological Activities

CompoundStructurePARP1 IC50 (μM)Activity
2Dihydrobenzo[b][1,4]dioxin derivative5.8 ± 0.10Moderate
3Related compound12 ± 1.6Low
10Optimized analogue0.88 ± 0.090High

Comparison with Similar Compounds

Key Observations:

Core Heterocycles: The target compound’s dihydropyrazinone core differs from triazoles and quinazolinones, which exhibit distinct electronic profiles. Triazoles (e.g., compound in) are more rigid and may exhibit tautomerism, while quinazolinones offer additional hydrogen-bonding sites via the sulfamoyl group. The tetrahydroimidazopyridine derivative features a fused bicyclic system with ester and nitrophenyl groups, enhancing polarity but reducing lipophilicity compared to the benzo[1,4]dioxin moiety.

In contrast, the 4-ethyl substituent in the triazole analog may sterically hinder interactions. Sulfamoyl and nitro groups (in and) introduce polar functional groups, likely increasing water solubility but reducing membrane permeability compared to the target compound’s benzo[1,4]dioxin.

Spectral Data :

  • IR spectra consistently show C=O stretches (~1660–1682 cm⁻¹) across all compounds, confirming ketone/amide presence.
  • The absence of νS-H (~2500–2600 cm⁻¹) in the target compound and triazole analog suggests thione tautomer dominance, unlike thiol forms.

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